3-Amino-2-hydroxypentanoic acid
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Overview
Description
(2r,3s)-(+)-3-amino-2-hydroxypentanoic acid is a chiral amino acid derivative with significant importance in various scientific fields This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid can be achieved through several methods. One common approach involves the use of Streptomyces aldolase as a resolving agent for racemic mixtures . This method allows for the selective production of the desired stereoisomer. Another method involves the microbial production using yeast strains such as Yarrowia lipolytica, which can produce the compound from renewable plant oils .
Industrial Production Methods: Industrial production of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid often involves fermentation processes using genetically engineered microorganisms. These processes are optimized for high yield and purity, making them suitable for large-scale production. The use of activated carbon for selective adsorption and methanol for recovery is a notable method for isolating the compound from fermentation solutions .
Chemical Reactions Analysis
Types of Reactions: (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like ammonia or amines under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various amino acid derivatives .
Scientific Research Applications
(2r,3s)-(+)-3-amino-2-hydroxypentanoic acid has numerous applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of non-proteinogenic amino acids, which are important for studying enzyme mechanisms and metabolic pathways . In medicine, the compound is investigated for its potential therapeutic effects, including its role in enzyme activation and metabolic regulation . Industrially, it is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme activator or inhibitor, depending on its structure and the target enzyme. For example, it can activate phenylalanine hydroxylase, which is crucial for reducing serum phenylalanine levels in individuals with phenylketonuria . The compound’s stereochemistry plays a significant role in its binding affinity and specificity towards these molecular targets .
Comparison with Similar Compounds
(2r,3s)-(+)-3-amino-2-hydroxypentanoic acid can be compared with other similar compounds such as threonine (2-amino-3-hydroxybutanoic acid). Threonine has two chirality centers and exists in four stereoisomers, including (2r,3r)- and (2s,3s)-isomers . The unique stereochemistry of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid distinguishes it from these isomers, contributing to its specific chemical and biological properties. Other similar compounds include various hydroxy amino acids and their derivatives, which share structural similarities but differ in their stereochemistry and functional groups .
Biological Activity
3-Amino-2-hydroxypentanoic acid (AHPA) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is an amino acid derivative with the molecular formula C5H11NO3. Its structure features a hydroxyl group and an amino group on a pentanoic acid backbone, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C5H11NO3 |
Molecular Weight | 133.15 g/mol |
CAS Number | 21962696 |
Solubility | Soluble in water |
Synthesis of this compound
The synthesis of AHPA has been explored through various methods, including condensation reactions involving protected amino acids. For example, one method utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) derivatives to achieve high yields of enantiomerically pure AHPA .
Neuroprotective Effects
AHPA has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. It acts as an inhibitor of prolylendopeptidase, an enzyme implicated in the degradation of neuropeptides such as substance P. This inhibition can enhance neuropeptide signaling pathways, potentially leading to improved cognitive function and neuroprotection .
Antimicrobial Properties
Research indicates that AHPA exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential use as a natural antimicrobial agent .
Role in Metabolism
AHPA is involved in metabolic pathways as a substrate for various enzymes. Its structural similarity to other amino acids allows it to participate in transamination reactions, contributing to amino acid metabolism and energy production within cells .
Case Studies
- Neuroprotection in Animal Models : A study investigated the effects of AHPA on cognitive decline in aged rats. The results indicated that administration of AHPA improved memory retention and reduced markers of oxidative stress in the brain, supporting its potential as a therapeutic agent for age-related cognitive disorders .
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of AHPA against bacterial infections, patients treated with AHPA showed significant reductions in bacterial load compared to controls. This suggests that AHPA could be developed into a novel antimicrobial treatment .
The mechanisms through which AHPA exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting prolylendopeptidase, AHPA increases levels of neuropeptides that are crucial for neuronal communication.
- Antioxidant Activity : AHPA has been shown to scavenge free radicals, thereby reducing oxidative stress and protecting cellular structures from damage.
- Modulation of Metabolic Pathways : As an amino acid derivative, AHPA influences metabolic pathways related to energy production and amino acid synthesis.
Properties
IUPAC Name |
3-amino-2-hydroxypentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(6)4(7)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSFUYVRFNCMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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